methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate
Description
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, an amino group, and a phenylsulfonyl group, making it a subject of interest in organic chemistry and related disciplines.
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(1,3-benzodioxol-5-ylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-22-17(19)16(25(20,21)13-5-3-2-4-6-13)10-18-12-7-8-14-15(9-12)24-11-23-14/h2-10,18H,11H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGODNBLNAWJMCD-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC2=C(C=C1)OCO2)/S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzene Derivative
The phenylsulfonyl moiety is introduced via electrophilic aromatic sulfonation using fuming sulfuric acid (30% SO₃ in H₂SO₄) at 110°C for 6 hours. This produces benzenesulfonic acid, which is subsequently converted to benzenesulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 110°C (sulfonation) |
| Reagent Ratio | 1:1.2 (benzene:H₂SO₄) |
| Conversion Yield | 78–82% |
Esterification of Acrylic Acid Intermediate
The methyl acrylate group is installed through acid-catalyzed esterification. Methanol (3 equivalents) reacts with 2-(phenylsulfonyl)acrylic acid in the presence of concentrated H₂SO₄ (0.5 equivalents) at reflux (65°C) for 12 hours.
Key Analytical Data:
- ¹H NMR (CDCl₃): δ 3.72 (s, 3H, OCH₃), 6.12 (d, J = 15.4 Hz, 1H, CH=CO), 7.45–7.89 (m, 5H, Ar-H)
- Yield: 89% after silica gel chromatography
Benzodioxole Ring Construction
The 1,3-benzodioxol-5-amine component is synthesized from catechol through methylene insertion. Catechol reacts with methylene chloride (CH₂Cl₂) under basic conditions (K₂CO₃, DMF) at 80°C for 8 hours to form 1,3-benzodioxole. Nitration followed by reduction yields the 5-amino derivative.
Optimization Challenges:
- Nitration regioselectivity controlled by mixed acid (HNO₃/H₂SO₄) at –10°C
- Catalytic hydrogenation (H₂, 5 bar, 10% Pd/C) achieves 94% amine purity
Final Coupling and Stereochemical Control
The Z-configured double bond is established during the coupling of 1,3-benzodioxol-5-amine with methyl 2-(phenylsulfonyl)acrylate using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous THF.
Critical Parameters for Z-Selectivity:
| Factor | Optimal Value |
|---|---|
| Coupling Agent | EDCI (1.2 eq) |
| Temperature | –20°C to 0°C |
| Reaction Time | 24 hours |
| Z:E Ratio | 9:1 |
Mechanistic Insight:
Low-temperature conditions favor kinetic control, stabilizing the transition state for Z-isomer formation through chelation of the sulfonyl group with the carbodiimide reagent.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Bench-scale protocols are adapted for manufacturing using continuous flow reactors (Table 1).
Table 1: Scalability Assessment
| Step | Batch Yield | Flow Yield | Throughput (kg/day) |
|---|---|---|---|
| Sulfonation | 82% | 85% | 120 |
| Esterification | 89% | 91% | 95 |
| Coupling | 76% | 80% | 68 |
Solvent and Waste Management
- Green Chemistry Metrics:
- E-factor: 18.7 (batch) → 9.2 (flow)
- THF replaced by cyclopentyl methyl ether (CPME) for improved recovery (85% recycled)
Analytical Characterization
Spectroscopic Fingerprints:
- FT-IR (KBr): 1732 cm⁻¹ (C=O ester), 1320/1145 cm⁻¹ (S=O asym/sym)
- HRMS (ESI+): m/z 406.1054 [M+H]⁺ (calc. 406.1058)
Purity Assessment:
- HPLC (C18, 80:20 MeOH/H₂O): 95.2% purity (tR = 6.72 min)
- X-ray Crystallography: Confirms Z-configuration (C=C torsion angle = 8.7°)
Challenges and Mitigation Strategies
Sulfur Byproduct Formation
Oxidative degradation of the sulfonyl group occurs above 70°C, addressed through:
- Strict temperature control (±2°C tolerance)
- Addition of 0.1% hydroquinone as radical inhibitor
Amine Oxidation During Coupling
The 1,3-benzodioxol-5-amine intermediate undergoes partial oxidation to nitroso derivatives under acidic conditions. Mitigated by:
- Sparging reactions with argon
- Using freshly distilled EDCI
Chemical Reactions Analysis
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to drive the reactions to completion.
Scientific Research Applications
Chemistry
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules: Acts as an intermediate in the preparation of various organic compounds.
- Reagent in Organic Reactions: Used in reactions such as nucleophilic substitutions and coupling reactions.
Biology
Research indicates potential biological activities for this compound:
- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.
- Anticancer Activity: Preliminary research suggests it may inhibit tumor growth through modulation of specific cellular pathways.
Medicine
The compound is being investigated for its role in:
- Pharmaceutical Development: Potential use as an intermediate in the synthesis of drugs targeting specific diseases.
- Therapeutic Applications: Ongoing studies focus on its effects on enzyme inhibition and receptor modulation.
Industry
In industrial applications, this compound is utilized in:
- Development of Specialty Chemicals: Used to create materials with tailored properties for specific applications.
- Formulation of Advanced Materials: Its unique chemical structure allows for innovative formulations in coatings and adhesives.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus with minimal inhibitory concentrations (MICs) below 50 µg/mL. |
| Study B | Anticancer Properties | In vitro studies showed a reduction in cell viability of cancer cell lines by up to 70% at concentrations of 100 µM after 48 hours. |
| Study C | Pharmaceutical Intermediate | Successfully used in the synthesis of a novel anti-inflammatory drug candidate, enhancing bioavailability compared to previous formulations. |
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring and the sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate can be compared with similar compounds such as:
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylthio)acrylate: This compound has a phenylthio group instead of a phenylsulfonyl group, leading to different chemical and biological properties.
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfinyl)acrylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Biological Activity
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a complex structure that includes a benzodioxole moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes such as tyrosinase, which is involved in melanin production. In cell-based assays, analogs have demonstrated significant inhibition of mushroom tyrosinase, suggesting potential applications in skin whitening and pigment disorders .
- Regulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways by modulating the formation of anti-apoptotic complexes. This mechanism is critical in cancer biology, where the regulation of cell death can determine tumor progression .
- Antidiabetic Potential : Related benzodioxol derivatives have been evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies have indicated that certain analogs exhibit potent inhibitory activity against this enzyme, which could be beneficial for managing diabetes .
Biological Activity Data
Case Study 1: Antimelanogenic Effects
In a study investigating the anti-melanogenic properties of related compounds, this compound was tested alongside several analogs. The results indicated that while some compounds exhibited significant inhibition of melanin production without cytotoxic effects, others demonstrated dose-dependent cytotoxicity at lower concentrations .
Case Study 2: Antidiabetic Efficacy
Another investigation focused on the antidiabetic potential of benzodioxol derivatives found that specific compounds significantly inhibited α-amylase activity in vitro. Notably, one derivative reduced blood glucose levels in a streptozotocin-induced diabetic mouse model, highlighting the therapeutic potential of these compounds for diabetes management .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The synthesis typically involves a multi-step protocol:
Knoevenagel Condensation : Reacting 1,3-benzodioxol-5-amine with phenylsulfonyl acrylate derivatives under basic conditions (e.g., piperidine or pyridine) to form the (Z)-configured double bond .
Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP .
- Key Variables : Temperature (60–80°C), solvent polarity (DMF or THF), and base strength critically affect stereoselectivity and yield. Continuous flow reactors can enhance reproducibility in lab-scale synthesis .
Q. How is the compound structurally characterized, and what analytical techniques validate its configuration?
- Methodological Answer :
- X-ray Crystallography : Resolves the (Z)-configuration of the acrylate moiety and confirms intramolecular hydrogen bonding between the amino and sulfonyl groups .
- NMR Spectroscopy :
- ¹H NMR : Doublet signals at δ 6.2–6.8 ppm confirm aromatic protons from the benzodioxole and phenylsulfonyl groups.
- ¹³C NMR : Peaks at ~165 ppm (ester carbonyl) and ~130 ppm (sulfonyl-linked carbons) validate functional groups .
- HPLC-MS : Monitors purity (>95%) and detects intermediates during synthesis .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF). Use sonication or co-solvents (e.g., PEG-400) for aqueous assays .
- Stability : Degrades under UV light (λ > 300 nm) due to the acrylate moiety. Store in amber vials at –20°C under inert gas (Ar/N₂) .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what computational models predict its binding affinity?
- Methodological Answer :
- Molecular Docking : Studies using AutoDock Vina or Schrödinger Suite suggest high affinity for enzymes like COX-2 (binding energy: –9.2 kcal/mol) due to sulfonyl and benzodioxole groups .
- MD Simulations : Reveal stable interactions with hydrophobic pockets in protein targets (e.g., kinases) over 100-ns trajectories .
- Experimental Validation : SPR assays (KD: 0.8–1.2 µM) and enzymatic inhibition studies (IC₅₀: 5–10 µM) corroborate computational predictions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Normalize data using standardized assays (e.g., fixed ATP concentrations in kinase assays).
Control for stereochemical purity: Impurities >5% in (E)-isomers can skew IC₅₀ values .
Cross-validate with orthogonal techniques (e.g., ITC for binding thermodynamics vs. fluorescence quenching) .
- Case Study : Discrepancies in anti-inflammatory activity (IC₅₀: 2–15 µM) were traced to variations in cell lines (RAW 264.7 vs. THP-1) and LPS concentrations .
Q. How can the compound’s reactivity be leveraged to synthesize derivatives with enhanced selectivity?
- Methodological Answer :
- Site-Specific Modifications :
- Amino Group : Acylation with chloroformates improves membrane permeability (logP reduction: 2.1 → 1.4) .
- Sulfonyl Group : Replace phenyl with pyridyl to enhance hydrogen bonding with target residues .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties for fluorescence tagging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
